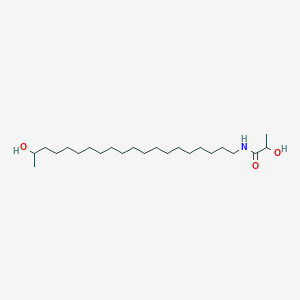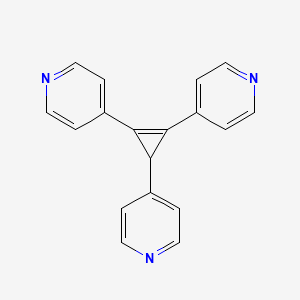
4,4',4''-(Cycloprop-1-ene-1,2,3-triyl)tripyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine is a complex organic compound characterized by a cyclopropene core bonded to three pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropane derivatives with pyridine under the influence of a strong base or catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and cyclopropane ring-opened products .
Aplicaciones Científicas De Investigación
4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-(Cycloprop-1-ene-1,2,3-triyl)tripyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The cyclopropene core and pyridine rings contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropenone Derivatives: These compounds share the cyclopropene core but differ in their substituents, leading to varied reactivity and applications.
Pyridine Derivatives: Compounds with pyridine rings but different core structures, such as bipyridines and terpyridines.
Propiedades
Número CAS |
133756-28-2 |
|---|---|
Fórmula molecular |
C18H13N3 |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
4-(2,3-dipyridin-4-ylcyclopropen-1-yl)pyridine |
InChI |
InChI=1S/C18H13N3/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)18(16)15-5-11-21-12-6-15/h1-12,16H |
Clave InChI |
CIRYTFDUDDNZPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2C(=C2C3=CC=NC=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


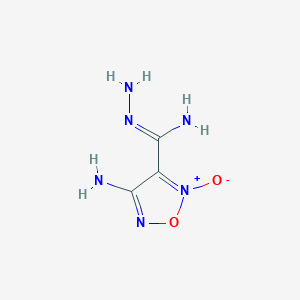
![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)
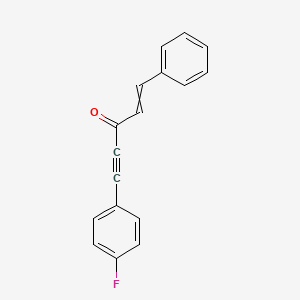
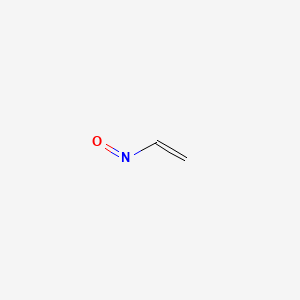
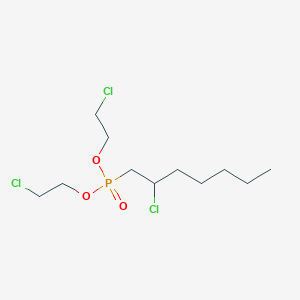
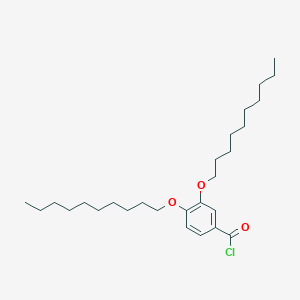
![1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-](/img/structure/B14265679.png)
![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)
![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
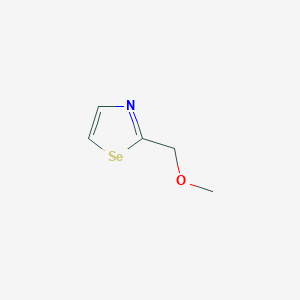

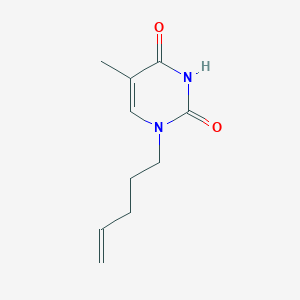
![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
